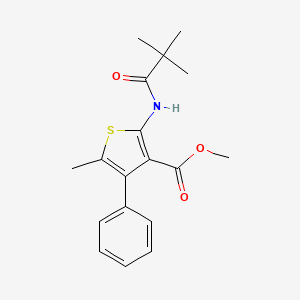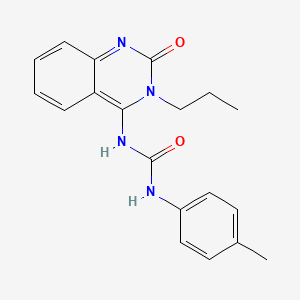
Methyl 2-(2,2-dimethylpropanoylamino)-5-methyl-4-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(2,2-dimethylpropanoylamino)-5-methyl-4-phenylthiophene-3-carboxylate” is a complex organic compound. Based on its name, it likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a phenyl group (a six-membered aromatic ring), and a dimethylpropanoylamino group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the thiophene and phenyl rings .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the thiophene ring might be susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .科学的研究の応用
Chemical Modifications and Biopolymer Applications
The modification of biopolymers such as xylan showcases how chemical alterations can lead to materials with novel properties. For instance, xylan esters have been synthesized for potential use in drug delivery applications, with variations in the chemical structure affecting their physical characteristics and application potential. This type of research demonstrates the broader implications of modifying organic compounds, which could be relevant for the study of "Methyl 2-(2,2-dimethylpropanoylamino)-5-methyl-4-phenylthiophene-3-carboxylate" in material science or biomedical applications (Petzold-Welcke et al., 2014).
Environmental Science and Sorption Studies
Research on the sorption of phenoxy herbicides to soil and organic matter can offer insights into the environmental fate and interaction of complex organic compounds, including potential analogs of "this compound". Understanding how such compounds interact with environmental matrices is crucial for assessing their impact and managing their use in agricultural settings (Werner et al., 2012).
Biochemistry and Neurotoxicity
The study of neurotoxicity in compounds related to 3,4-Methylenedioxymethamphetamine (MDMA) underscores the importance of investigating the biochemical and health effects of synthetic organic compounds. This research area could be relevant when considering the safety and biological impact of "this compound" in potential medical or research applications (McKenna & Peroutka, 1990).
Amyloid Imaging in Alzheimer's Disease
Advancements in amyloid imaging for Alzheimer's disease, involving the development of specific imaging ligands, reflect the cutting-edge research in diagnostic tools and the importance of chemical specificity in medical imaging. While not directly related, the principles of designing compounds for targeted biological interactions could inform research on "this compound" for similar or related applications (Nordberg, 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylamino)-5-methyl-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-11-13(12-9-7-6-8-10-12)14(16(20)22-5)15(23-11)19-17(21)18(2,3)4/h6-10H,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQZMTCFSHDMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C(C)(C)C)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one](/img/structure/B2993440.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2993441.png)
![3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2993443.png)
![N-Ethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2993444.png)


![N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2993454.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride](/img/structure/B2993458.png)

![2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2993460.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole](/img/structure/B2993461.png)

